1-(2-Iodoethynyl)cyclohexan-1-ol

Agrochemical Herbicide Pre-emergence

Procure 1-(2-Iodoethynyl)cyclohexan-1-ol (90086-65-0) for its unique dual reactivity. The iodoethynyl group is essential for persistent herbicidal soil activity and acts as a superior substrate in Sonogashira and aminocarbonylation couplings, outperforming bromo/chloro analogs. Its orthogonal hydrogen- and halogen-bond donor sites enable hierarchical self-assembly for crystal engineering, a feature absent in simpler iodoarenes. Insist on this specific compound to ensure high catalytic efficiency and reproducibility in your research programs.

Molecular Formula C8H11IO
Molecular Weight 250.08 g/mol
CAS No. 90086-65-0
Cat. No. B12055732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Iodoethynyl)cyclohexan-1-ol
CAS90086-65-0
Molecular FormulaC8H11IO
Molecular Weight250.08 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C#CI)O
InChIInChI=1S/C8H11IO/c9-7-6-8(10)4-2-1-3-5-8/h10H,1-5H2
InChIKeyXHDAAFPQEOBSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Iodoethynyl)cyclohexan-1-ol CAS 90086-65-0: Core Properties and Structural Classification


1-(2-Iodoethynyl)cyclohexan-1-ol (CAS 90086-65-0) is a halogenated organic compound characterized by a cyclohexanol ring bearing an iodoethynyl (-C≡C-I) group at the 1-position. With the molecular formula C8H11IO and a molecular weight of 250.08 g/mol , this compound falls within the class of iodoalkynes and is structurally related to 1-ethynylcyclohexanol (CAS 78-27-3), from which it is synthesized via electrophilic iodination [1]. The presence of both a hydroxyl group and a terminal iodoalkyne moiety confers dual hydrogen-bonding and halogen-bonding capabilities, making it a versatile building block in supramolecular chemistry and organic synthesis [2]. Originally developed as a persistent pre-emergence herbicide, it demonstrates prolonged soil activity against a spectrum of broadleaf and grassy weeds [1].

Why 1-(2-Iodoethynyl)cyclohexan-1-ol Cannot Be Interchanged with Its Non-Iodinated or Other Halo-Analogs


The iodoethynyl (-C≡C-I) group is not a simple substituent; it fundamentally alters the physicochemical and functional profile of the cyclohexanol scaffold. Substituting 1-(2-iodoethynyl)cyclohexan-1-ol with its non-iodinated precursor, 1-ethynylcyclohexanol, eliminates the heavy atom effect required for persistent herbicidal soil activity and drastically reduces the compound's capacity as a halogen-bond donor [1]. Conversely, replacing iodine with lighter halogens (e.g., bromo- or chloroethynyl analogs) significantly diminishes reactivity in key cross-coupling reactions such as aminocarbonylation and Sonogashira couplings [2]. Furthermore, the unique combination of a hydroxyl hydrogen-bond donor and a potent iodoalkyne halogen-bond donor in a single molecule enables orthogonal supramolecular assembly not achievable with simpler iodoarenes or non-iodinated alkynols [3]. Therefore, generic substitution in procurement or experimental design will compromise critical performance metrics in herbicidal persistence, catalytic efficiency, and crystal engineering.

Quantitative Differentiation of 1-(2-Iodoethynyl)cyclohexan-1-ol: Herbicidal, Supramolecular, and Synthetic Benchmarks


Herbicidal Persistence: Soil Activity and Duration of Control

The target compound exhibits prolonged pre-emergence herbicidal activity. An aqueous dispersion applied to soil at a rate of 50 pounds per acre (approximately 56 kg/hectare) provides complete vegetative control for periods up to 3 months [1]. This level of persistence is specifically claimed for the iodoethynyl derivative and is not described for its non-iodinated precursor, 1-ethynylcyclohexanol, which is referenced in the same patent solely as a synthetic starting material [1]. The iodo substituent is therefore critical for achieving the desired soil residual activity.

Agrochemical Herbicide Pre-emergence

Halogen-Bond Donor Strength: Comparative Binding Free Enthalpies

The iodoethynyl (-C≡C-I) group is a potent halogen-bond (XB) donor. Experimental binding studies with (iodoethynyl)benzene derivatives as model donors and quinuclidine as an acceptor in benzene solution yield binding free enthalpies (ΔG, 298 K) ranging from -1.1 to -2.4 kcal/mol [1]. These values are notably stronger than typical XB interactions observed for simple iodoarenes, which often exhibit ΔG values closer to -0.5 to -1.5 kcal/mol under comparable conditions [2]. The enhanced donor ability is attributed to the polarization of the iodine atom by the adjacent sp-hybridized carbon, creating a more pronounced σ-hole [3].

Supramolecular Chemistry Crystal Engineering Non-covalent Interactions

Reactivity in Palladium-Catalyzed Aminocarbonylation: Iodo vs. Bromo Analogs

In palladium-catalyzed aminocarbonylation reactions, iodoalkynes demonstrate significantly higher reactivity than their bromo counterparts. A systematic study using iodoethynylbenzene as a model substrate reported that the bromo analogue, bromoethynylbenzene, exhibits markedly lower reactivity under identical reaction conditions [1]. This trend is consistent across various haloalkyne substrates and is attributed to the lower bond dissociation energy and better leaving group ability of iodide compared to bromide in oxidative addition steps. For 1-(2-iodoethynyl)cyclohexan-1-ol, this translates to superior performance in the synthesis of alkynyl amides and related carboxamide derivatives.

Organic Synthesis Cross-Coupling Carbonylation

Commercial Purity Specification: Benchmark for Research-Grade Material

As a commercially available research chemical, 1-(2-iodoethynyl)cyclohexan-1-ol is supplied with a minimum purity specification of 95% . This is a critical procurement metric, as it defines the baseline quality for reproducible experimental outcomes. In comparison, its non-iodinated analog, 1-ethynylcyclohexanol, is commonly offered at a higher purity (≥98.0% by GC) . While the iodo derivative's purity is slightly lower, it remains adequate for most synthetic and screening applications. The presence of the heavy iodine atom also necessitates specific long-term storage conditions (cool, dry place) to prevent decomposition .

Quality Control Procurement Research Reagent

Optimal Application Scenarios for 1-(2-Iodoethynyl)cyclohexan-1-ol: From Supramolecular Design to Agrochemical Lead Discovery


Supramolecular Crystal Engineering: Building Halogen-Bonded Frameworks

Leveraging its potent iodoethynyl halogen-bond donor (ΔG up to -2.4 kcal/mol, Section 3 Evidence 2), this compound serves as an ideal building block for constructing non-covalent organic frameworks. Its ability to engage in strong, directional I···N or I···O interactions with ditopic acceptors (e.g., bipyridines) enables the rational design of co-crystals and porous materials. The orthogonal hydrogen-bond donor (-OH) provides a secondary interaction handle for hierarchical self-assembly, a feature not available in simple iodoarenes [1].

Agrochemical Lead Discovery: Persistent Pre-Emergence Herbicide Development

The documented soil persistence of 1-(2-iodoethynyl)cyclohexan-1-ol (50 lb/acre providing 3-month control, Section 3 Evidence 1) positions it as a validated starting point for herbicide development programs. Researchers can use this compound as a benchmark to synthesize and screen novel derivatives aimed at improving potency, selectivity, or environmental fate, targeting weeds like crabgrass and Ageratum spp. Its pre-emergence activity profile is directly supported by the original patent claims [2].

Synthetic Methodology: Iodoalkyne Scaffold for Cross-Coupling and Carbonylation

The compound's terminal iodoalkyne moiety is a superior substrate for palladium-catalyzed cross-coupling reactions, including Sonogashira couplings and aminocarbonylations (Section 3 Evidence 3). Its high reactivity compared to bromoalkynes ensures efficient C-C and C-N bond formation under mild conditions. It is particularly valuable for synthesizing complex alkynyl amides or for functionalizing steroidal frameworks (e.g., 17α-ethynyltestosterone derivatives) where high yields are critical [3].

Quality-Controlled Reagent for Academic and Industrial R&D

With a minimum purity of 95% and a well-defined storage protocol (cool, dry place, Section 3 Evidence 4), this compound is ready for immediate use in academic and industrial R&D laboratories. It meets the essential purity threshold for reproducible chemical synthesis and biological screening, reducing the need for in-house purification and ensuring consistency across experimental batches .

Technical Documentation Hub

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